![molecular formula C24H18Cl2F3N3O3 B12633045 (3S,3'aR,8'aS,8'bS)-5-chloro-2'-[2-chloro-5-(trifluoromethyl)phenyl]-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12633045.png)
(3S,3'aR,8'aS,8'bS)-5-chloro-2'-[2-chloro-5-(trifluoromethyl)phenyl]-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3S,3’aR,8’aS,8’bS)-5-chloro-2’-[2-chloro-5-(trifluoromethyl)phenyl]-7-methylspiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione is a complex organic molecule with significant potential in various scientific fields This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3’aR,8’aS,8’bS)-5-chloro-2’-[2-chloro-5-(trifluoromethyl)phenyl]-7-methylspiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione involves multiple steps, typically starting with the preparation of the indole and pyrrolizine precursors. These precursors are then subjected to spirocyclization reactions under controlled conditions to form the spiro structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors may also be explored to enhance the efficiency and yield of the synthesis process. The purification of the final product would involve techniques such as crystallization, distillation, and chromatography to ensure high purity.
化学反応の分析
Types of Reactions
(3S,3’aR,8’aS,8’bS)-5-chloro-2’-[2-chloro-5-(trifluoromethyl)phenyl]-7-methylspiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as hydroxyl or amino groups.
科学的研究の応用
(3S,3’aR,8’aS,8’bS)-5-chloro-2’-[2-chloro-5-(trifluoromethyl)phenyl]-7-methylspiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of (3S,3’aR,8’aS,8’bS)-5-chloro-2’-[2-chloro-5-(trifluoromethyl)phenyl]-7-methylspiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of various biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- (3S,3’aR,8’aS,8’bS)-5-fluoro-1’,2,3’-trioxo-2’-spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]yl]-4,5-dimethyl-3-thiophenecarboxylic acid methyl ester
- (3S,3’aR,8’aS,8’bS)-5-chloro-1’,2,3’-trioxo-2’-spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]yl]-4,5-dimethyl-3-thiophenecarboxylic acid methyl ester
Uniqueness
The uniqueness of (3S,3’aR,8’aS,8’bS)-5-chloro-2’-[2-chloro-5-(trifluoromethyl)phenyl]-7-methylspiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione lies in its specific combination of functional groups and spiro structure, which confer unique chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its potential for various applications, making it a valuable compound in scientific research.
特性
分子式 |
C24H18Cl2F3N3O3 |
|---|---|
分子量 |
524.3 g/mol |
IUPAC名 |
(3S,3'aR,8'aS,8'bS)-5-chloro-2'-[2-chloro-5-(trifluoromethyl)phenyl]-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione |
InChI |
InChI=1S/C24H18Cl2F3N3O3/c1-10-7-12(25)9-13-19(10)30-22(35)23(13)18-17(15-3-2-6-31(15)23)20(33)32(21(18)34)16-8-11(24(27,28)29)4-5-14(16)26/h4-5,7-9,15,17-18H,2-3,6H2,1H3,(H,30,35)/t15-,17+,18-,23+/m0/s1 |
InChIキー |
POJOHIZICTWFIB-XQNUDUSMSA-N |
異性体SMILES |
CC1=CC(=CC2=C1NC(=O)[C@]23[C@H]4[C@@H]([C@H]5N3CCC5)C(=O)N(C4=O)C6=C(C=CC(=C6)C(F)(F)F)Cl)Cl |
正規SMILES |
CC1=CC(=CC2=C1NC(=O)C23C4C(C5N3CCC5)C(=O)N(C4=O)C6=C(C=CC(=C6)C(F)(F)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate](/img/structure/B12632975.png)
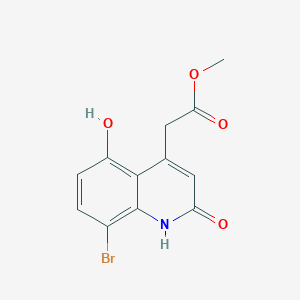
amine](/img/structure/B12632979.png)
![tert-butyl 5-(1-acetylpiperidin-4-yl)-1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B12632980.png)
![3-tert-Butyl-6-(2-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12632989.png)
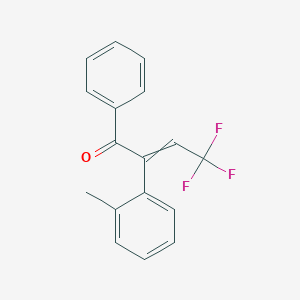
![2-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-1-ethyl-6-methyl-3,4-dihydro-pyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B12632997.png)
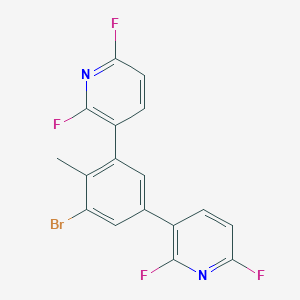
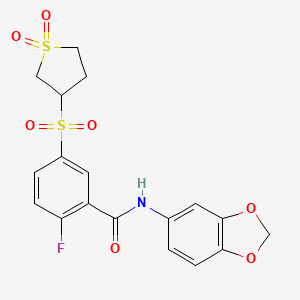
![4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B12633014.png)
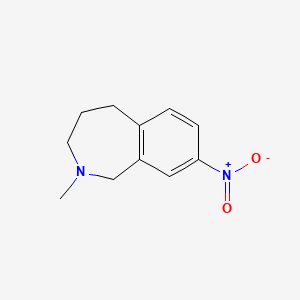
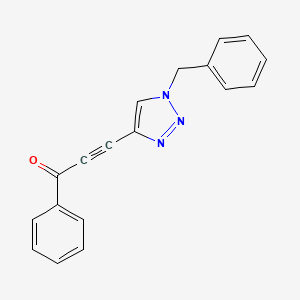
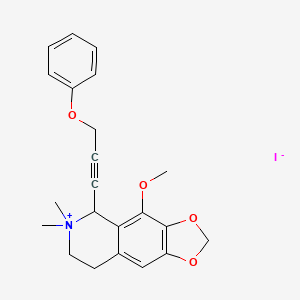
![3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B12633040.png)
